2-Propoxyethyl prop-2-enoate

Description

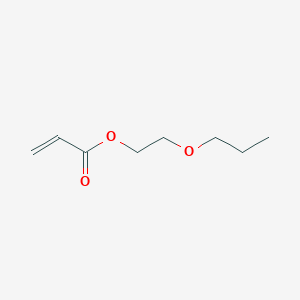

2-Propoxyethyl prop-2-enoate is an ester derivative of prop-2-enoic acid (acrylic acid), characterized by a propoxyethyl group (-OCH₂CH₂CH₂O-) attached to the ester oxygen. This compound belongs to the broader class of acrylate esters, which are widely utilized in polymer chemistry, coatings, and adhesives due to their reactive double bond and ability to form durable materials.

Properties

CAS No. |

86351-09-9 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

2-propoxyethyl prop-2-enoate |

InChI |

InChI=1S/C8H14O3/c1-3-5-10-6-7-11-8(9)4-2/h4H,2-3,5-7H2,1H3 |

InChI Key |

ACHWNFGWACZQHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

2-Propoxyethyl prop-2-enoate can be synthesized through various methods. One common method involves the esterification of propoxyethanol with acrylic acid under acidic conditions. The reaction typically uses sulfuric acid or p-toluenesulfonic acid as a catalyst . Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and yield. Another method includes the transesterification of ethyl prop-2-enoate with propoxyethanol .

Chemical Reactions Analysis

2-Propoxyethyl prop-2-enoate undergoes several types of chemical reactions, including:

Polymerization: The vinyl group in the compound makes it susceptible to polymerization, forming polyacrylates.

Substitution Reactions: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Addition Reactions: The double bond in the vinyl group can participate in electrophilic addition reactions.

Common reagents used in these reactions include sulfuric acid, p-toluenesulfonic acid, and various nucleophiles such as amines and alcohols. Major products formed from these reactions include polyacrylates and substituted acrylates .

Scientific Research Applications

2-Propoxyethyl prop-2-enoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-Propoxyethyl prop-2-enoate primarily involves its ability to polymerize and form polyacrylates. The vinyl group in the compound undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high absorbency and flexibility, making them suitable for various applications .

Comparison with Similar Compounds

Methyl Prop-2-enoate

- Structure: Methyl ester of prop-2-enoic acid.

- Key Properties :

- Antifungal Activity : Demonstrates strong fungicidal effects at 500 µM, inhibiting Fusarium culmorum growth by >99% in direct contact and 97% in gas phase .

- Mechanism : Likely disrupts fungal cell membranes, similar to strobilurin-class fungicides .

- Environmental Impact : Rapid degradation in soil, reducing bioaccumulation risks .

2-Ethylhexyl 2-Cyano-3,3-Diphenylprop-2-enoate (Octocrilene)

- Structure: Bulky ester with cyano and diphenyl groups.

- Key Properties :

| Property | Octocrilene | This compound (Inferred) |

|---|---|---|

| Photostability | High (UV filter) | Moderate (lacks UV-absorbing groups) |

| Bioaccumulation Risk | High | Likely lower (smaller substituent) |

Ethyl-2-Cyano-3-(Furan-2-yl)-Prop-2-enoate (ECFP)

- Structure: Cyano and furan substituents enhance electronic properties.

- Key Properties: Thermodynamic Stability: High heat capacity due to polar functional groups . Pharmaceutical Potential: Furan derivatives are bioactive, suggesting applications in drug design .

| Property | ECFP | This compound (Inferred) |

|---|---|---|

| Thermal Stability | High | Moderate (less polar substituent) |

| Biocompatibility | Likely high | Uncertain (depends on metabolite profile) |

2-Ethoxyethyl Prop-2-enoate

- Structure : Ethoxyethyl ester instead of propoxyethyl.

- Key Properties :

| Property | 2-Ethoxyethyl Prop-2-enoate | This compound (Inferred) |

|---|---|---|

| Toxicity | High | Potentially lower (longer alkyl chain) |

| Reactivity | High (shorter chain) | Slightly reduced (steric hindrance) |

Functional and Environmental Considerations

- Antifungal Activity: Prop-2-enoate esters with smaller substituents (e.g., methyl) exhibit higher volatility and fungicidal efficacy, while bulkier derivatives like 2-propoxyethyl may prioritize stability over bioactivity .

- Environmental Impact : Esters with branched or aromatic groups (e.g., octocrilene) persist in ecosystems, whereas linear-chain esters degrade more readily .

- Polymer Applications : Longer alkyl chains (e.g., propoxyethyl) enhance copolymer stability, as seen in 2-ethylhexyl acrylate-acrylic acid copolymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.